molecular formula C11H12ClN3O2S B10937037 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B10937037
M. Wt: 285.75 g/mol
InChI Key: HMYPZSLQDWTUAE-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro-substituted benzene ring linked to a sulfonamide group, which is further connected to a pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrazole-4-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzene ring, sulfonamide group, and pyrazole moiety makes it a versatile compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

4-chloro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-15-8-9(6-13-15)7-14-18(16,17)11-4-2-10(12)3-5-11/h2-6,8,14H,7H2,1H3

InChI Key

HMYPZSLQDWTUAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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